

Presatovir (GS-5806): A Technical Guide to its Chemical Properties and Antiviral Activity

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Compound of Interest

Compound Name: Presatovir

Cat. No.: B610194

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Introduction

Presatovir, also known as GS-5806, is an investigational, orally bioavailable antiviral compound developed for the treatment of Respiratory Syncytial Virus (RSV) infections.^[1] It functions as a potent fusion inhibitor, targeting the RSV fusion (F) protein, a critical component for viral entry into host cells.^{[2][3]} This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **Presatovir**.

Chemical Structure and Properties

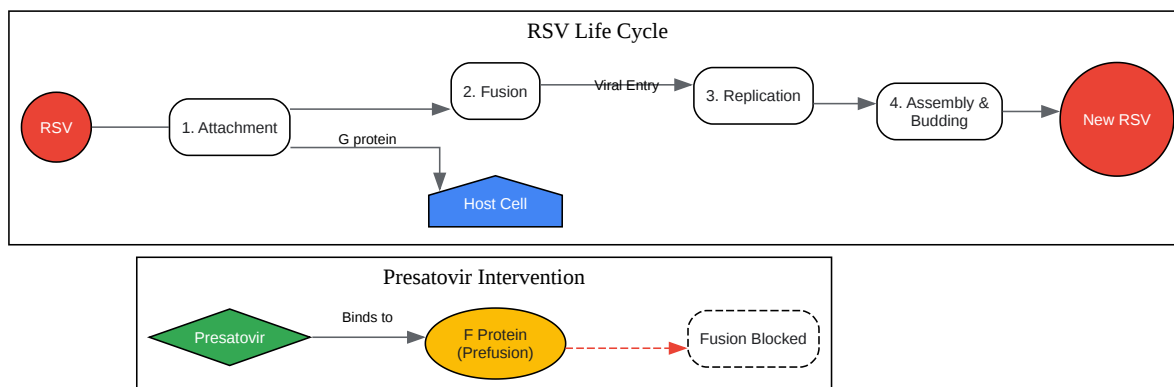
Presatovir is a complex small molecule with the IUPAC name N-[2-[(2S)-2-[5-[(3S)-3-aminopyrrolidin-1-yl]-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide.^{[1][2]} Its chemical and physical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C24H30ClN7O3S	[2] [4] [5]
Molecular Weight	532.06 g/mol	[4] [5]
IUPAC Name	N-[2-[(2S)-2-[5-[(3S)-3-aminopyrrolidin-1-yl]-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide	[1] [2]
CAS Number	1353625-73-6	[4] [5]
Appearance	Off-white to light yellow solid	[4]
Solubility	Soluble in DMSO, not in water	[5]
Storage	Store at -20°C for long term (months to years) or 0-4°C for short term (days to weeks). Shipped under ambient temperature.	[5]

Mechanism of Action: RSV Fusion Inhibition

Presatovir's antiviral activity stems from its ability to inhibit the fusion of the RSV envelope with the host cell membrane, a process mediated by the viral F protein. This inhibition prevents the release of the viral genome into the cytoplasm, thereby halting the replication cycle.

The RSV F protein undergoes a significant conformational change to facilitate membrane fusion. **Presatovir** is believed to bind to a hydrophobic pocket within the F protein, stabilizing it in its prefusion conformation and preventing this essential structural rearrangement.[\[6\]](#)



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Figure 1: Presatovir's mechanism of action, inhibiting RSV F protein-mediated fusion.

Antiviral Activity and Pharmacokinetics

Presatovir has demonstrated potent antiviral activity against a wide range of RSV clinical isolates in vitro and has shown efficacy in preclinical animal models.

In Vitro Activity

Parameter	Value	Cell Line	Virus Strains	Source(s)
Mean EC50	0.43 nM	HEp-2	75 RSV A and B clinical isolates	[4]

In Vivo Efficacy (Cotton Rat Model)

Dose Range	Effect	Source(s)
0-30 mg/kg	Dose-dependent antiviral efficacy	[4]

Pharmacokinetics (Preclinical)

Species	Oral Bioavailability	Key Findings	Source(s)
Various preclinical species	46% to 100%	Efficient penetration into lung tissue demonstrated in Sprague-Dawley rats.	[4]

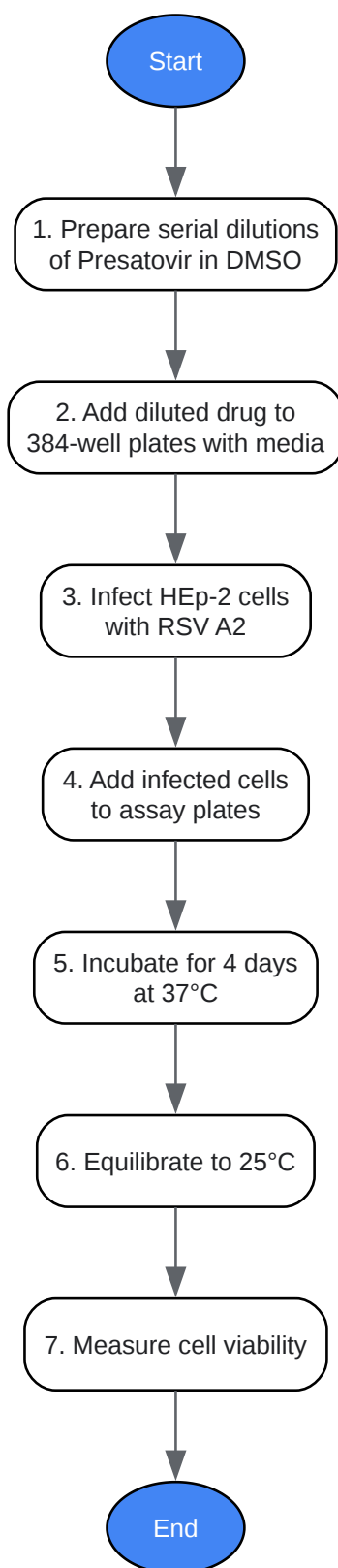
Experimental Protocols

Cytopathic Effect (CPE) Antiviral Assay

This assay is used to determine the in vitro antiviral activity of **Presatovir** by measuring the inhibition of virus-induced cell death.

Methodology:

- Compound Preparation: **Presatovir** (GS-5806) is serially diluted (3-fold) in 100% DMSO to create 100x concentrated stock solutions.[4]
- Assay Plate Preparation: 0.4 µL of each 100x concentrated drug dilution is added to 20 µL of cell culture medium in a 384-well plate.[4]
- Cell and Virus Preparation: HEp-2 cells are suspended in MEM supplemented with 10% FBS at a density of 1×10^5 cells/mL. The cells are then infected in bulk with RSV A2 at a titer of approximately $1 \times 10^{4.5}$ tissue culture infectious doses/mL.[4]
- Infection and Incubation: Immediately following infection, 20 µL of the RSV-infected cell suspension is added to each well of the assay plate. The plates are then incubated for 4 days at 37°C.[4]
- Endpoint Measurement: After the incubation period, the plates are allowed to equilibrate to 25°C. Cell viability is then determined to assess the cytopathic effect.[4]



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Figure 2: Workflow for the Cytopathic Effect (CPE) Antiviral Assay.

In Vivo Formulation Protocol

For in vivo studies, **Presatovir** can be formulated for oral administration using the following protocol.

Methodology (Example Protocol 1):

- Stock Solution: Prepare a stock solution of **Presatovir** in DMSO.
- Vehicle Preparation: The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
- Mixing: Add each solvent one by one. For a 1 mL working solution, add 100 μ L of the DMSO stock solution to 400 μ L of PEG300 and mix thoroughly. Then, add 50 μ L of Tween-80 and mix again. Finally, add 450 μ L of Saline to reach the final volume of 1 mL.[4]
- Solubility: This protocol yields a clear solution with a solubility of ≥ 0.6 mg/mL (1.13 mM).[4] If precipitation occurs, heating and/or sonication can be used to aid dissolution.[4]

Conclusion

Presatovir (GS-5806) is a potent and orally bioavailable inhibitor of RSV fusion. Its well-defined chemical structure and properties, coupled with a clear mechanism of action and strong preclinical data, underscore its potential as a therapeutic agent for RSV infections. The experimental protocols provided herein offer a foundation for further research and development of this promising antiviral compound.

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- To cite this document: BenchChem. [Presatovir (GS-5806): A Technical Guide to its Chemical Properties and Antiviral Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610194#presatovir-gs-5806-chemical-structure-and-properties>]

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